

Application Notes and Protocols: CT26 Tumor Inoculation and AH1 Treatment Model

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Compound of Interest

Compound Name: AH1

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The CT26 murine colon carcinoma model is a widely utilized syngeneic model in cancer research, particularly for studying colorectal cancer and tumor immunology.[1] Derived from a BALB/c mouse, this cell line allows for the investigation of tumor-immune system interactions within an immunocompetent host.[1] A key feature of the CT26 model is its expression of the envelope protein gp70 from an endogenous murine leukemia virus.[2][3][4] The immunodominant peptide from this protein, gp70(423-431), is known as **AH1** and serves as a critical tumor-associated antigen (TAA).[5][6][7] The **AH1** peptide is presented by MHC class I molecules (H-2Ld) on tumor cells and antigen-presenting cells (APCs), making it a primary target for CD8+ cytotoxic T lymphocytes (CTLs).[4][5] Consequently, the CT26-**AH1** model is an invaluable tool for evaluating the efficacy of immunotherapies, such as peptide vaccines and checkpoint inhibitors, designed to elicit or enhance anti-tumor T cell responses.[2][3]

I. Experimental Protocols

Protocol 1: CT26 Cell Culture and Preparation

This protocol outlines the steps for culturing CT26 cells and preparing them for in vivo inoculation.

Materials:

- CT26.WT mouse colon carcinoma cell line

- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Hemocytometer or automated cell counter
- Centrifuge

Procedure:

- **Cell Culture:** Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[\[8\]](#)
- **Passaging:** When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
- **Harvesting:** Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 400 x g for 5 minutes.[\[9\]](#)
- **Cell Counting:** Resuspend the cell pellet in PBS. Perform a cell count using a hemocytometer and assess viability with the trypan blue exclusion method. Viability should be >95%.
- **Preparation for Inoculation:** Centrifuge the required number of cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10⁶ cells/mL for a 1 x 10⁶ cell dose in 0.2 mL).[\[10\]](#) Keep the cell suspension on ice until inoculation.

Protocol 2: In Vivo Tumor Inoculation

This protocol describes the subcutaneous inoculation of CT26 cells into BALB/c mice.

Materials:

- 6-8 week old female BALB/c mice
- Prepared CT26 cell suspension
- 1 mL syringes with 27-gauge needles
- Animal clippers
- 70% ethanol

Procedure:

- **Animal Preparation:** Acclimatize mice for at least one week before the experiment. Shave a small area on the right flank of each mouse.
- **Inoculation:** Gently restrain the mouse and clean the shaved area with 70% ethanol.
- **Injection:** Pinch the skin on the flank and inject 0.1-0.2 mL of the CT26 cell suspension (typically $0.5-2 \times 10^6$ cells) subcutaneously.[\[10\]](#)[\[11\]](#) A small bleb should be visible under the skin.
- **Monitoring:** Return the mice to their cages and monitor them for any adverse reactions. Tumor growth should become palpable within 5-7 days.[\[9\]](#)

Protocol 3: AH1 Peptide Treatment

This protocol details the preparation and administration of an **AH1** peptide-based vaccine. Note that **AH1** peptide alone is often poorly immunogenic and requires an adjuvant and/or a T helper epitope to be effective.[\[12\]](#)[\[13\]](#)

Materials:

- **AH1** peptide (SPSYVYHQF)
- T helper peptide (e.g., OVA(323-337) or a gp70-derived helper peptide)[\[12\]](#)
- Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)
- Sterile PBS or saline

- Syringes and needles

Procedure:

- Vaccine Preparation: Dissolve the **AH1** peptide and the T helper peptide in sterile PBS. Emulsify the peptide solution with an equal volume of adjuvant according to the manufacturer's instructions. A typical dose might be 100 µg of each peptide per mouse.
- Administration: Administer the vaccine (e.g., 100-200 µL) via subcutaneous or intraperitoneal injection.
- Dosing Schedule: A common prophylactic schedule involves vaccinating mice 14 and 7 days before tumor challenge.^[5] For a therapeutic setting, treatment can begin once tumors are established (e.g., 7-10 days post-inoculation).^[14] Booster immunizations may be given every 7-14 days.

Protocol 4: Tumor Growth Monitoring

This protocol covers the measurement and recording of tumor growth.

Materials:

- Digital calipers
- Animal scale
- Recording log

Procedure:

- Measurement: Measure the length (L) and width (W) of the tumors using digital calipers every 2-3 days.
- Volume Calculation: Calculate the tumor volume using the formula: $\text{Volume} = (L \times W^2) / 2$.
- Body Weight: Record the body weight of each mouse at each measurement time point as an indicator of overall health and treatment toxicity.

- **Ethical Endpoint:** Establish an ethical endpoint for the experiment, such as a maximum tumor volume (e.g., 2000 mm³) or signs of distress, at which point the mice will be euthanized.

Protocol 5: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general workflow for isolating and analyzing immune cells from CT26 tumors.

Materials:

- Tumor dissociation kit (e.g., Miltenyi Biotec)
- GentleMACS Dissociator or similar
- Cell strainers (70-100 µm)
- Red Blood Cell Lysis Buffer
- FACS buffer (PBS with 2% FBS, 1 mM EDTA)
- Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-FoxP3, anti-PD-1)
- Flow cytometer

Procedure:

- **Tumor Dissociation:** At the experimental endpoint, euthanize the mice and excise the tumors. Mechanically and enzymatically dissociate the tumors into a single-cell suspension following the manufacturer's protocol for the dissociation kit.[\[15\]](#)
- **Cell Filtration:** Pass the cell suspension through a cell strainer to remove debris.
- **RBC Lysis:** If significant red blood cell contamination is present, treat the suspension with RBC Lysis Buffer.

- **Cell Staining:** Wash the cells with FACS buffer. Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 20-30 minutes on ice, protected from light. For intracellular markers like FoxP3, perform a fixation and permeabilization step according to the manufacturer's protocol.
- **Data Acquisition:** Wash the stained cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
- **Data Analysis:** Use software such as FlowJo to analyze the data. Gate on live, single, CD45+ cells to identify the immune infiltrate, followed by further gating to identify specific populations like CD8+ T cells, CD4+ helper T cells, and regulatory T cells.[\[11\]](#)[\[16\]](#)

II. Data Presentation

Table 1: Representative Tumor Growth Inhibition Data

This table summarizes typical results for tumor volume in a therapeutic CT26-**AH1** model.

Treatment Group	Day 15 Mean Tumor Volume (mm ³) ± SEM	Percent Tumor Growth Inhibition (%)
Vehicle (PBS)	1250 ± 150	-
AH1 Peptide Vaccine	600 ± 95	52%
Anti-PD-1 Antibody	550 ± 80	56%
AH1 Vaccine + Anti-PD-1	250 ± 50	80%

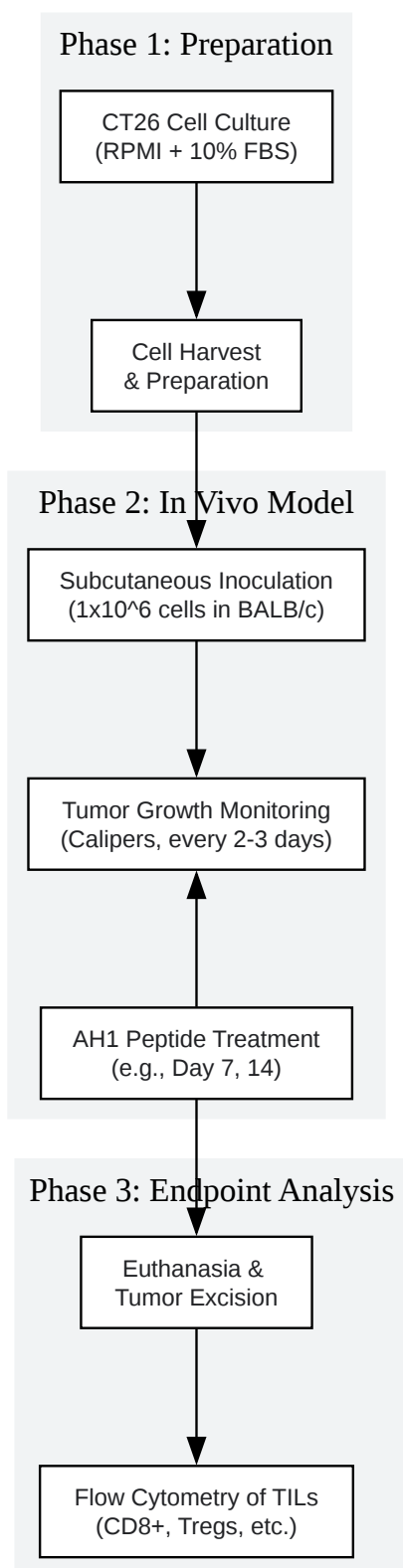
Table 2: Typical Flow Cytometry Data for Tumor-Infiltrating Lymphocytes (TILs)

This table shows representative percentages of key immune cell populations within the CD45+ infiltrate of CT26 tumors following treatment.

Treatment Group	% CD8+ of CD45+ Cells	% CD4+ FoxP3- of CD45+ Cells	% CD4+ FoxP3+ (Tregs) of CD45+ Cells	CD8+/Treg Ratio
Vehicle (PBS)	15 ± 2.5	10 ± 1.8	5 ± 0.9	3.0
AH1 Peptide Vaccine	30 ± 4.1	12 ± 2.0	4 ± 0.7	7.5
AH1 Vaccine + Anti-PD-1	45 ± 5.3	15 ± 2.2	3 ± 0.5	15.0

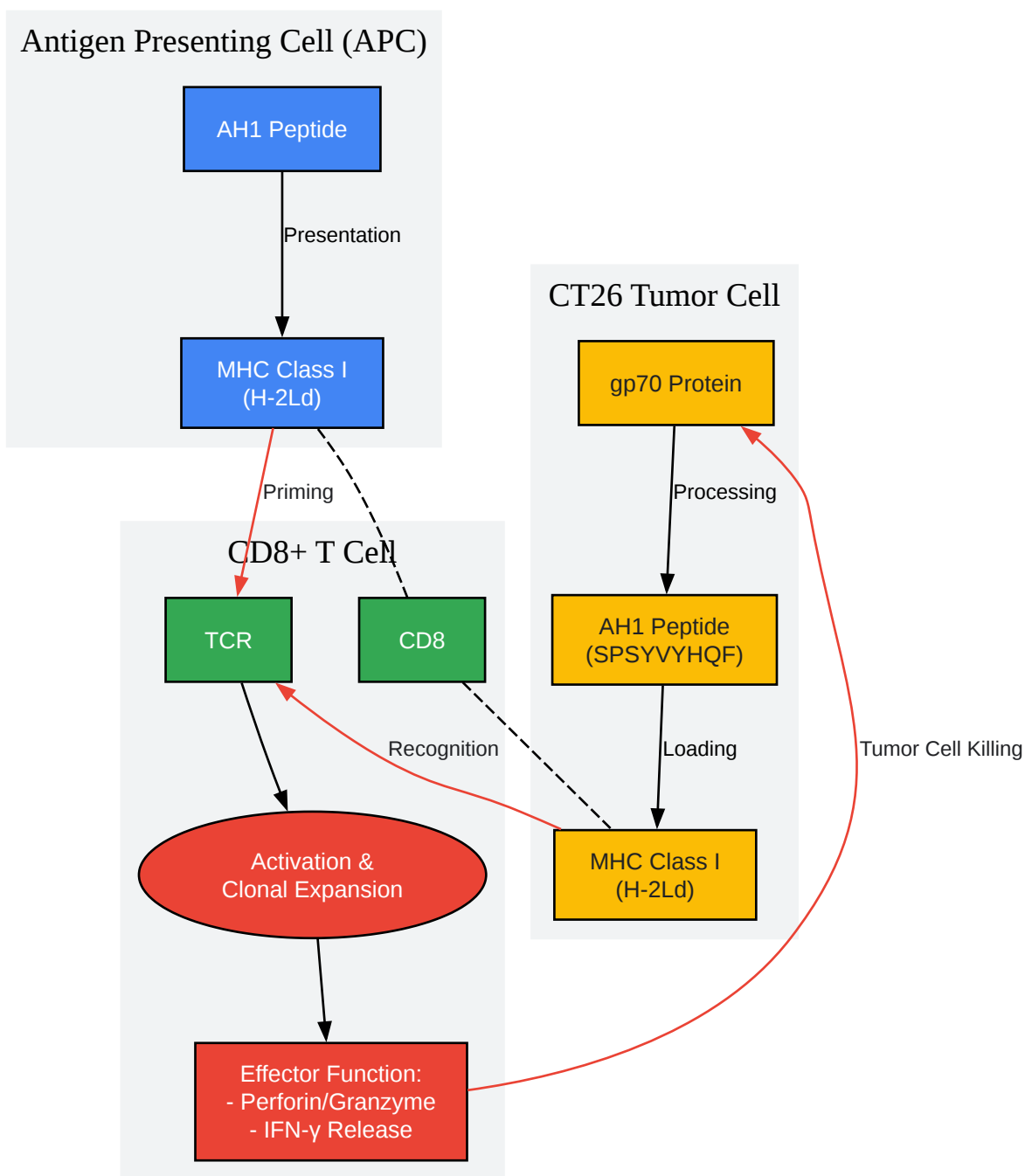
III. Visualizations

Diagrams of Workflows and Signaling Pathways



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Caption: Experimental workflow for the CT26 tumor inoculation and **AH1** treatment model.



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Caption: **AH1** antigen presentation and CD8+ T cell activation pathway.

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References

- 1. meliordiscovery.com [meliordiscovery.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the AH1 rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-dependent tolerance to an endogenous tumor-associated antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Molecular profile of tumor-specific CD8+ T cell hypofunction in a transplantable murine cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. crownbio.com [crownbio.com]
- 16. content.noblelifesci.com [content.noblelifesci.com]
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